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Abstract
This technical guide provides an in-depth analysis of 3-Chloro-4-methoxyphenol, a key

substituted phenol derivative. The document begins by confirming its IUPAC nomenclature and

detailing its fundamental physicochemical properties. We then explore a prevalent synthetic

pathway, offering mechanistic insights into the regioselective chlorination of 4-methoxyphenol.

A significant portion of this guide is dedicated to the robust analytical characterization of the

compound, presenting validated, step-by-step protocols for spectroscopic (NMR, IR, MS) and

chromatographic (HPLC) analysis. Furthermore, the guide discusses the instrumental role of

this molecule as a building block in medicinal chemistry and drug discovery, supported by an

understanding of how chloro and methoxy functional groups influence molecular interactions.

Safety, handling, and toxicological aspects are also addressed to ensure comprehensive

knowledge transfer. This document is intended for researchers, chemists, and drug

development professionals who require a thorough, practical understanding of 3-Chloro-4-
methoxyphenol.

Introduction and Nomenclature
3-Chloro-4-methoxyphenol is an aromatic organic compound belonging to the family of

halogenated phenols. Its structure features a phenol ring substituted with a chlorine atom and a

methoxy group. The formal IUPAC name for this compound is indeed 3-chloro-4-
methoxyphenol.[1] This nomenclature arises from numbering the benzene ring starting from
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the hydroxyl group (-OH) as position 1, giving the methoxy group (-OCH₃) position 4 and the

chloro group (-Cl) position 3.

This compound serves as a valuable intermediate in organic synthesis, particularly in the

development of more complex molecules for the pharmaceutical and agrochemical industries.

The presence of three distinct functional groups—hydroxyl, methoxy, and chloro—on the

benzene ring provides multiple reactive sites, allowing for diverse chemical transformations.

The chloro and methoxy groups, in particular, are known to significantly influence the

physicochemical properties and biological activity of parent molecules in drug discovery by

modulating factors like lipophilicity, metabolic stability, and binding interactions with protein

targets.[2][3]

Table 1: Compound Identifiers

Identifier Value Source

IUPAC Name 3-chloro-4-methoxyphenol [1]

CAS Number 18093-12-4 [1][4]

Molecular Formula C₇H₇ClO₂ [1]

Molecular Weight 158.58 g/mol [1][4]

| PubChem CID | 13081929 |[1] |

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational for its

application in synthesis and material science. These properties dictate solubility, reactivity, and

appropriate handling and storage conditions.

Table 2: Key Physicochemical Data for 3-Chloro-4-methoxyphenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
https://www.youtube.com/watch?v=lBC0VX9ngSw
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://www.bldpharm.com/products/18093-12-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://www.bldpharm.com/products/18093-12-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://www.benchchem.com/product/b1590030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes / Conditions

Melting Point 51 °C Solvent: hexane[5]

Boiling Point 148-150 °C At 14 Torr[5]

pKa 9.49 ± 0.18 Predicted[5]

| Storage | Inert atmosphere, Room Temperature |[4][5] |

Synthesis and Mechanistic Rationale
The synthesis of 3-Chloro-4-methoxyphenol is most commonly achieved via the electrophilic

aromatic substitution of 4-methoxyphenol (also known as Mequinol or hydroquinone

monomethyl ether). The choice of this precursor is logical due to its commercial availability and

the directing effects of its substituents.[6]

Mechanistic Insight
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong ortho-, para-directing

activators due to resonance effects, where their lone pairs of electrons are donated to the

benzene ring. However, the hydroxyl group is a more powerful activator than the methoxy

group. In the case of 4-methoxyphenol, the position para to the hydroxyl group is occupied by

the methoxy group, and vice versa. Therefore, electrophilic attack is directed to the positions

ortho to the activating groups.

The positions ortho to the hydroxyl group are C2 and C6. The positions ortho to the methoxy

group are C3 and C5. The C3 and C5 positions are favored for chlorination. The reaction yields

3-chloro-4-methoxyphenol, indicating that the directing effect of the methoxy group governs

the regioselectivity in this case.
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Caption: Synthetic workflow for 3-Chloro-4-methoxyphenol.

Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, dissolve 4-methoxyphenol (1 equivalent) in a suitable dry

solvent like dichloromethane (DCM) or chloroform.

Inert Atmosphere: Purge the system with nitrogen gas to maintain an inert atmosphere,

preventing unwanted side reactions.

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of

sulfuryl chloride (SO₂Cl₂) (1 equivalent) dissolved in the same solvent via the dropping

funnel over 30-60 minutes.

Causality Insight: Slow addition at low temperature is critical to control the exothermicity of

the reaction and minimize the formation of dichlorinated byproducts.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash it

with saturated sodium bicarbonate solution and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization from a suitable solvent like hexane to

yield pure 3-Chloro-4-methoxyphenol.

Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step

in any chemical workflow. A multi-technique approach ensures the highest confidence in the

final product.

Sample Preparation

Instrumental Analysis

Data Interpretation

Synthesized Product

Dissolve in appropriate
deuterated solvent (NMR)

or HPLC mobile phase

Filter (if for HPLC)

¹H & ¹³C NMR
(Structural Elucidation)
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Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region

should display three signals corresponding to the three protons on the benzene ring, with

coupling patterns that confirm the 1,2,4-substitution pattern. The methoxy group will appear

as a sharp singlet around 3.8-3.9 ppm.[7][8]

¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals, corresponding to

the seven carbon atoms in the molecule. The chemical shifts will be indicative of the

electronic environment of each carbon, influenced by the attached functional groups.[7]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature

will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of

chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit

two peaks at M⁺ and M+2, with a relative intensity of about 3:1, confirming the presence of a

single chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the functional groups

present. Expect to see a broad absorption band in the region of 3200-3600 cm⁻¹

corresponding to the O-H stretching of the phenolic group. C-O stretching for the ether and

phenol will appear in the 1200-1300 cm⁻¹ region, and C-Cl stretching will be observed in the

600-800 cm⁻¹ region.[7]

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the

purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Protocol: HPLC Purity Analysis

Sample Preparation:

Accurately prepare a stock solution of the synthesized 3-Chloro-4-methoxyphenol in
methanol or acetonitrile at a concentration of approximately 1 mg/mL.
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Prepare a working sample for injection by diluting the stock solution with the mobile phase

to a concentration of ~50 µg/mL.

Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[9]

Instrumentation and Conditions:

System: Standard HPLC with UV-Vis Detector.

Column: C18, 4.6 x 150 mm, 5 µm.

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1%

formic or phosphoric acid. A typical starting point is 40:60 (Acetonitrile:Water).[6][9][10]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 225 nm or 282 nm, corresponding to the UV absorbance maxima

of substituted phenols.[6][9]

Injection Volume: 10 µL.

Data Analysis:

Run the sample and record the chromatogram.

Purity is calculated based on the area percentage of the main peak relative to the total

area of all peaks detected. The system should be validated to ensure minor impurities are

also detected.

Applications in Drug Development
Substituted phenols like 3-Chloro-4-methoxyphenol are versatile building blocks in medicinal

chemistry. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The phenolic

hydroxyl group can be alkylated, acylated, or used in ether synthesis.
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For example, the core structure is related to intermediates used in the synthesis of various

biologically active molecules. The specific arrangement of the chloro and methoxy groups can

be crucial for achieving desired potency and pharmacokinetic properties in a final drug

candidate. Halogenated salicylanilides, a class of compounds with anthelmintic properties, are

synthesized from related chlorinated aniline precursors.[11] The synthesis of rafoxanide, for

instance, involves the coupling of a diiodosalicylic acid with a substituted aniline, 3-chloro-4-(4'-

chlorophenoxy)aminobenzene, which is derived from a similar chlorinated precursor.[11]

Safety and Toxicology
As a chlorinated phenol derivative, 3-Chloro-4-methoxyphenol must be handled with

appropriate care.

Hazard Classification: While specific data for this exact compound is limited, related

compounds like 3-chloro-4-methylphenol are classified as harmful if swallowed, in contact

with skin, or inhaled, and can cause serious eye damage and skin irritation.[12] Similar

precautions should be taken.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile) when handling the compound.[13] Work should be

conducted in a well-ventilated fume hood.[13][14]

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Wash hands and any

exposed skin thoroughly after handling.[14][15]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Conclusion
3-Chloro-4-methoxyphenol is a well-defined chemical entity whose IUPAC name accurately

reflects its structure. Its synthesis from 4-methoxyphenol is a textbook example of

regioselective electrophilic aromatic substitution, governed by the directing effects of its

functional groups. The robust analytical methods outlined in this guide, from spectroscopy to

chromatography, provide a clear and reliable pathway for its identification and quality control.

As a versatile synthetic intermediate, it holds significant potential for the construction of novel

molecular architectures, particularly within the field of drug discovery, where its specific

substitution pattern can be leveraged to fine-tune biological activity and ADME properties.
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Proper safety protocols are essential for its handling, ensuring its potential can be explored

responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1590030#iupac-name-for-3-chloro-4-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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